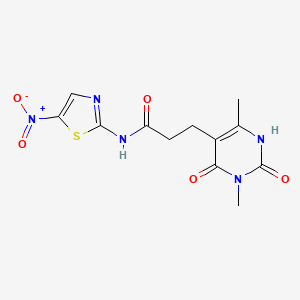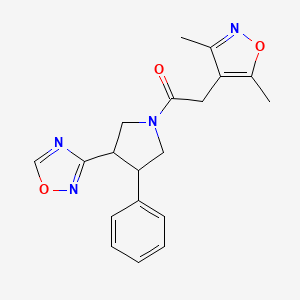![molecular formula C16H19NO B2687320 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one CAS No. 2128708-94-9](/img/structure/B2687320.png)
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, also known as PPAO, is a chemical compound that has been synthesized and studied extensively for its potential applications in scientific research. PPAO belongs to the class of compounds known as bicyclic ketones, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one is not yet fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. This compound has been shown to bind to the acetylcholine receptor and to inhibit the reuptake of dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, and the inhibition of the reuptake of dopamine and norepinephrine. This compound has also been shown to have analgesic and anticonvulsant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one in lab experiments is its ability to selectively modulate the activity of specific neurotransmitters, which can be useful for studying the mechanisms of action of various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving 1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one, including the development of new synthetic methods for producing this compound, the study of its effects on other neurotransmitters and biological processes, and the development of new applications for this compound in scientific research. Additionally, future research may focus on developing new derivatives of this compound that have improved selectivity and reduced toxicity.
Méthodes De Synthèse
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one can be synthesized using a variety of methods, including the condensation of 2-phenylacetaldehyde with cyclohexanone, followed by reduction with sodium borohydride. Other methods include the reaction of 2-phenylacetaldehyde with cyclohexanone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate.
Applications De Recherche Scientifique
1-(6-Phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one has been shown to have a wide range of potential applications in scientific research, including as a tool for studying the mechanisms of action of various biological processes. For example, this compound has been used to study the role of acetylcholine in the nervous system, as well as the mechanisms of action of various neurotransmitters.
Propriétés
IUPAC Name |
1-(6-phenyl-7-azabicyclo[4.2.0]octan-7-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-15(18)17-12-14-10-6-7-11-16(14,17)13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNDORQWIPWZRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC2C1(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)


![7-butyl-1,3-dimethyl-2,4-dioxo-N-phenethyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2687250.png)


![(E)-diethyl 2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2687258.png)
![2-{[1-(6-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2687259.png)
